molecular formula C10H9FO2 B2949823 2-Cyclopropyl-3-fluorobenzoic acid CAS No. 1933473-70-1

2-Cyclopropyl-3-fluorobenzoic acid

Cat. No.: B2949823
CAS No.: 1933473-70-1
M. Wt: 180.178
InChI Key: JGHCGFOCWCSTAE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzoic acid core.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

While specific future directions for 2-Cyclopropyl-3-fluorobenzoic acid are not mentioned in the search results, fluorinated benzoic acids have been proposed as suitable tracer substances in interwell tracer tests in the petroleum industry . This suggests potential future applications for this compound in similar contexts.

Mechanism of Action

Mode of Action

The presence of the fluorine atom might influence the compound’s electronic distribution, potentially enhancing its binding affinity to its targets .

Biochemical Pathways

For instance, 3-fluorobenzoic acid, a similar compound, can be metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-3-fluorobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target tissues or cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-fluorobenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction using a source of fluoride ion under standard conditions . The precursor, such as a 1-arylbenziodoxolone, undergoes fluorination to yield the desired fluorobenzoic acid derivative. The reaction conditions often include the use of a polar aprotic solvent and a fluoride source like potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylate salts or anhydrides.

    Reduction: Formation of benzyl alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Fluorobenzoic Acid: Similar structure but without the cyclopropyl group.

    2-Cyclopropylbenzoic Acid: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

2-Cyclopropyl-3-fluorobenzoic acid is unique due to the combination of the cyclopropyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block in organic synthesis and its utility in various scientific applications .

Properties

IUPAC Name

2-cyclopropyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHCGFOCWCSTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933473-70-1
Record name 2-cyclopropyl-3-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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